molecular formula C16H16N4 B2684096 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 310457-30-8

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2684096
CAS No.: 310457-30-8
M. Wt: 264.332
InChI Key: TZKVMPCCMASBBJ-UHFFFAOYSA-N
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Description

Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They have emerged as significant in the field of medicinal chemistry, exhibiting a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is involved in various chemical synthesis processes, forming diverse derivatives. Its reactions with different compounds such as arylidene malononitrile, ammonium acetate, and hydrazine hydrate result in the production of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and other complex naphthyridine compounds (Al-Issa, 2012). Similarly, its reactions with active methylene compounds lead to the formation of polyheterocyclic systems, contributing to the study of naphthyridine derivatives (Aly, 2006).

Structural Analysis and Material Science

The compound is also used in structural analysis and material science. For instance, its interaction with AcOH/NH4OAc and AcOH/NaOAc results in the formation of naphthyridine derivatives with distinct structural properties (Moustafa et al., 2012). Additionally, it has applications in the study of corrosion inhibition, where derivatives of naphthyridine are investigated for their efficacy in protecting metals like steel in acidic environments (Singh et al., 2016).

Pharmaceutical and Therapeutic Research

In pharmaceutical research, derivatives of this compound are synthesized for potential therapeutic applications. For example, its methyl homologs have been synthesized for studying their application as antivertigo agents (Shiozawa et al., 1984). Moreover, the compound is used in the synthesis of various naphthyridin-2(1H)-ones, which might have pharmaceutical significance (Singh & Lesher, 1990).

Fluorescence and Sensory Applications

The structural attributes of naphthyridine derivatives make them suitable for fluorescence studies and sensor applications. Research has been conducted on the fluorescence properties of naphthyridine-containing compounds, exploring their potential as organic fluorescent materials (Wei et al., 2014). Additionally, these compounds have been studied for their ability to identify metal ions, highlighting their application in chemical sensing (Wu et al., 2010).

Mechanism of Action

Future Directions

The future directions in the field of naphthyridines research include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further studies on their biological activities and potential applications in medicinal chemistry and materials science are expected .

Properties

IUPAC Name

2-amino-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-20-8-7-14-13(10-20)15(11-5-3-2-4-6-11)12(9-17)16(18)19-14/h2-6H,7-8,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVMPCCMASBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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